molecular formula C9H14N2O2 B1321739 3,5-Dimethoxy-benzyl-hydrazine CAS No. 887596-61-4

3,5-Dimethoxy-benzyl-hydrazine

Cat. No. B1321739
CAS RN: 887596-61-4
M. Wt: 182.22 g/mol
InChI Key: CYMHZIZPJZFOTR-UHFFFAOYSA-N
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Description

The compound 3,5-Dimethoxy-benzyl-hydrazine is not directly mentioned in the provided papers. However, the papers do discuss various hydrazine derivatives and their chemical properties, which can be relevant to understanding the chemistry of benzyl-hydrazine derivatives. Hydrazine derivatives are known for their reactivity and are often used in the synthesis of heterocyclic compounds, as well as in the formation of azo compounds and triazoles .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be quite complex and diverse. For example, the crystal structure of hydrazine 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate hexafluorosilicate trihydrate has been determined, showing a three-dimensional framework through hydrogen bonds . This highlights the potential for hydrazine derivatives to form intricate molecular structures with specific bonding patterns.

Chemical Reactions Analysis

Hydrazine derivatives participate in a variety of chemical reactions. They can undergo selective esterification under Mitsunobu conditions, as seen with 5,5'-Dimethyl-3,3'-azoisoxazole, which is highly selective for primary benzylic alcohols . Additionally, reactions with hydrazine can lead to regiospecific synthesis of pyrazoles and triazolopyridazines, as demonstrated with methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as methyl or benzyl groups can affect the compound's reactivity, solubility, and stability. The crystal packing and hydrogen bonding patterns can also influence the melting point and solubility in various solvents .

Scientific Research Applications

  • Esterification and Mitsunobu Reactions : A study by Iranpoor, Firouzabadi, and Khalili (2010) demonstrates the use of a similar hydrazine derivative in the highly selective esterification of primary and secondary benzylic alcohols and phenols via Mitsunobu protocols. This reagent shows selective reactions with primary benzylic alcohols over secondary ones and phenols, highlighting its potential in organic synthesis (Iranpoor, Firouzabadi, & Khalili, 2010).

  • Antibacterial Activity : Thiyagarajan et al. (2015) explored the microwave-assisted synthesis of hydrazinecarbonyl benzenesulfonamides, which includes derivatives similar to 3,5-Dimethoxy-benzyl-hydrazine. These compounds were found to have significant antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Thiyagarajan, Rao, Thamaraichelvan, Mayer, & Pandey, 2015).

  • Cancer Research : Shyam et al. (1999) synthesized and evaluated nitrobenzyloxycarbonyl derivatives of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines, which share a structural similarity with this compound, for their toxicity to hypoxic cancer cells. These compounds showed significant toxicity, particularly the 4,5-dimethoxy-2-nitro analogue, suggesting their potential use in targeting hypoxic regions of solid tumors (Shyam, Penketh, Shapiro, Belcourt, Loomis, Rockwell, & Sartorelli, 1999).

  • Solid-Phase Synthesis in Medicinal Chemistry : Bevacqua et al. (2001) described the use of a solid-phase Friedel–Crafts acylation on polystyrene resins to synthesize antiepiletic 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones. This process involves the conversion of resin-bound ketones, treated with hydrazine, into benzodiazepines, indicating the utility of hydrazine derivatives in pharmaceutical synthesis (Bevacqua, Basso, Gitto, Bradley, & Chimirri, 2001).

  • Synthesis of Anti-Inflammatory and Anticonvulsant Agents : El-Sawy et al. (2014) synthesized novel benzofuran derivatives starting from visnagin and involving hydrazine derivatives. These compounds demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities, suggesting potential therapeutic applications (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

Safety and Hazards

The safety data sheet for related compounds suggests that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3,5-dimethoxyphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-8-3-7(6-11-10)4-9(5-8)13-2/h3-5,11H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMHZIZPJZFOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60606204
Record name [(3,5-Dimethoxyphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887596-61-4
Record name [(3,5-Dimethoxyphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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